REACTION_CXSMILES
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Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH2:12][O:13][CH3:14].[C:15]1([CH3:24])[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1B(O)O.C([O-])([O-])=O.[K+].[K+].O>C1(C)C=CC=CC=1.CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:14][O:13][CH2:12][C:3]1[CH:4]=[C:5]([C:6]([O:8][CH3:9])=[O:7])[CH:10]=[CH:11][C:2]=1[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[CH3:24] |f:2.3.4,^1:48,50,69,88|
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Name
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Quantity
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40 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C(=O)OC)C=C1)COC
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Name
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Quantity
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23.09 g
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Type
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reactant
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Smiles
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C1(=C(C=CC=C1)B(O)O)C
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Name
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Quantity
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106.68 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
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Quantity
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200 mL
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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200 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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Quantity
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800 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Name
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Quantity
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1.78 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was purged with vacuum
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Type
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CUSTOM
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Details
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degassed with N2
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Type
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TEMPERATURE
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Details
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refluxed for 1 hour
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Duration
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1 h
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Type
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FILTRATION
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Details
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filtered over a pad of celite
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Type
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WASH
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Details
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washed with EtOAc (1000 mL)
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated
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Type
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CUSTOM
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Details
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to afford a yellow oil which
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Type
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WASH
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Details
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The organic layer was washed with a saturated aqueous solution of NaHCO3 solution (250 mL), water (250 mL) and brine (250 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated
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Name
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Type
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product
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Smiles
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COCC1=C(C=CC(=C1)C(=O)OC)C1=C(C=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |